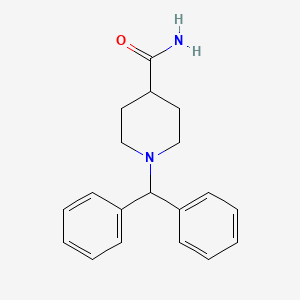![molecular formula C17H19N3O4S2 B3009888 N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide CAS No. 851781-30-1](/img/structure/B3009888.png)
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a derivative of methanesulfonamide, which is a functional group known for its involvement in various biological activities. Methanesulfonamide derivatives have been studied for their potential as inhibitors of enzymes such as carbonic anhydrases, which are involved in many physiological processes . The specific structure and substituents on the methanesulfonamide core can significantly influence the compound's interaction with biological targets.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds typically involves the reaction of an appropriate amine with a methanesulfonyl chloride or an analogous sulfonating agent. For example, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid . This suggests that similar synthetic strategies could be employed for the synthesis of N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide functionality. The conformation of these molecules can be influenced by the substituents attached to the benzene ring and the amide nitrogen. For instance, in N-(3,4-Dimethylphenyl)methanesulfonamide, the N-H bond is anti to the meta-methyl group, and the molecules are packed into chains through N-H...O hydrogen bonding . These structural features are crucial for the biological activity of the compounds as they determine how the molecule can interact with its biological target.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and amide groups. These functionalities can engage in interactions with enzymes, as seen in the inhibition of carbonic anhydrases by 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide . The specific chemical reactions of N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide would depend on the additional substituents present on the molecule, which could affect its reactivity and binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. For example, the conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen) revealed six different rotational isomers, with the most stable form being identified through vibrational and NMR spectroscopy as well as theoretical computations . These properties, including solubility, melting point, and stability, are essential for the practical application of these compounds in biological systems. The specific properties of N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.
Aplicaciones Científicas De Investigación
Interaction Studies
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide and similar compounds have been studied for their interactions with other substances. For instance, methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, including various methanesulfonamide compounds, were examined to understand the effects of temperature and concentration on solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).
Structural Studies
The structural aspects of similar compounds have been a focal point of research. A study on nimesulidetriazole derivatives, which share structural similarities, provided insights into the nature of intermolecular interactions, contributing to an understanding of how such structures behave at the molecular level (Dey et al., 2015).
Inhibitory Properties
Research has highlighted the inhibitory properties of compounds with methanesulfonamide groups. For example, the placement of the methanesulfonamide group at specific positions on a 1,5-diarylpyrazole structure significantly affected its inhibitory activity on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain processes (Singh et al., 2004).
Adsorption and Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which are structurally related, have been investigated for their role in inhibiting mild steel corrosion. These compounds act as mixed-type inhibitors and show potential in protective applications (Olasunkanmi et al., 2016).
Synthesis and Characterization
The synthesis and full characterization of structurally similar compounds, such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide, have been carried out to understand their molecular structure and potential applications (Durgadas, Mukkanti, & Pal, 2012).
Propiedades
IUPAC Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-25(21,22)19-15-10-8-13(9-11-15)16-12-17(14-6-4-3-5-7-14)20(18-16)26(2,23)24/h3-11,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSJYBFMGNFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

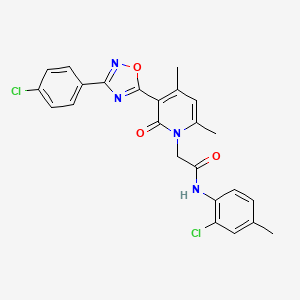
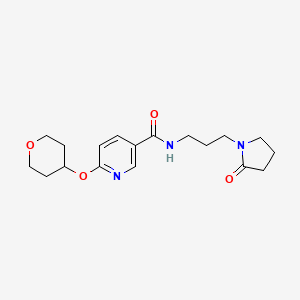
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

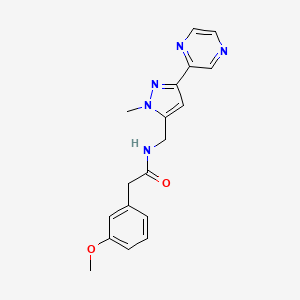
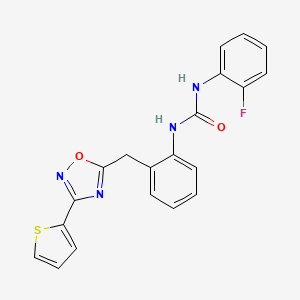
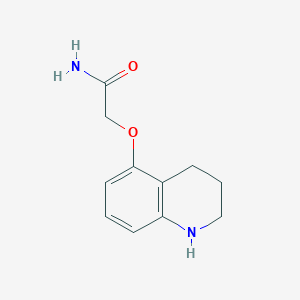
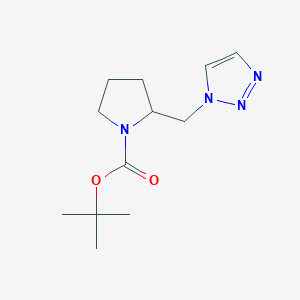
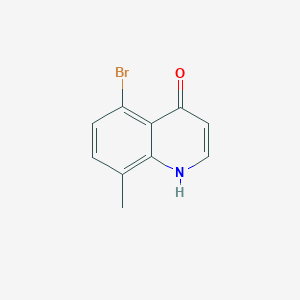
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
